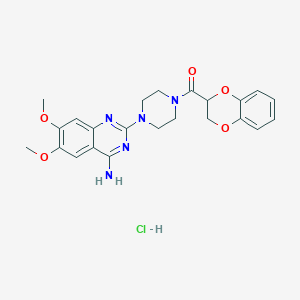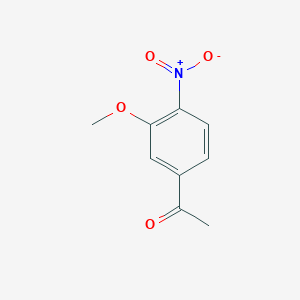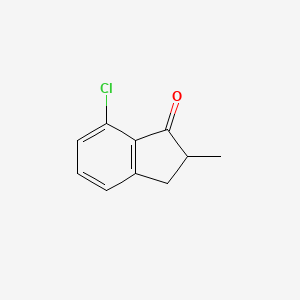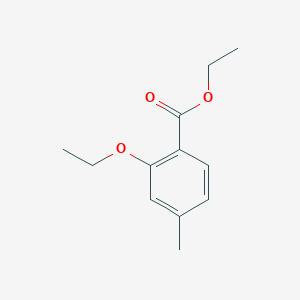![molecular formula C44H32Au2Cl2P2 B1589868 Dichloro[(+/-)-binap]digold(I) CAS No. 685138-48-1](/img/structure/B1589868.png)
Dichloro[(+/-)-binap]digold(I)
Descripción general
Descripción
Dichloro[(+/-)-binap]digold(I) is a gold-containing organometallic compound with a wide range of applications in organic synthesis and catalysis. It is a chiral compound that can be used in asymmetric catalysis for the synthesis of a variety of molecules with diverse functional groups. Its unique properties make it an attractive choice for use in the laboratory and industry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A significant application of digold(I) complexes, similar to Dichloro[(+/-)-binap]digold(I), is in the synthesis of unique gold(I)/gold(III) complexes. Méndez et al. (2005) described the formation of asymmetric heterovalent gold(I)/gold(III) complexes through the reaction of a symmetric digold(II)dichloride bis(ylide) complex with acetylides. This process represents a novel example of reversible comproportionation between binuclear gold(I)/gold(III) and digold(II) complexes, which is unprecedented in gold chemistry Méndez et al., 2005.
Catalytic Applications
The catalytic capabilities of digold complexes are highlighted through various reactions. For example, Nuevo et al. (2018) discussed a digold(I) complex with a pyrene-di-N-heterocyclic carbene ligand showing enhanced catalytic activity in the hydroamination of phenylacetylene. The presence of polycylic aromatic hydrocarbons (PAHs) increases the catalytic activity of this complex, demonstrating its potential in catalytic reactions Nuevo et al., 2018.
Luminescence Properties
Digold complexes have been studied for their luminescent properties. England et al. (2018) explored the vapoluminescent behavior and single-crystal-to-single-crystal transformations of chloroform solvates of digold cation complexes. These transformations affect the structure and luminescence of the digold cation, revealing potential applications in materials science and optoelectronics England et al., 2018.
Propiedades
IUPAC Name |
chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLMPWXOJPBJG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au].Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Au2Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475008 | |
| Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1087.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
CAS RN |
685138-48-1 | |
| Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)

![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)

